molecular formula C16H33NO B8789791 11-(Piperidin-1-yl)undecan-1-ol

11-(Piperidin-1-yl)undecan-1-ol

Cat. No.: B8789791
M. Wt: 255.44 g/mol
InChI Key: WACLCTDOCWARAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(Piperidin-1-yl)undecan-1-ol is a tertiary amine-functionalized long-chain alcohol with the molecular formula C₁₆H₃₃NO and a molecular weight of 255.45 g/mol. Its structure consists of an 11-carbon alkyl chain terminated by a hydroxyl group at one end and a piperidine ring (a six-membered amine heterocycle) at the other. This compound is of interest in medicinal chemistry and materials science due to its amphiphilic nature, which enables interactions with biological membranes or surfaces.

Properties

Molecular Formula

C16H33NO

Molecular Weight

255.44 g/mol

IUPAC Name

11-piperidin-1-ylundecan-1-ol

InChI

InChI=1S/C16H33NO/c18-16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h18H,1-16H2

InChI Key

WACLCTDOCWARAY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCCCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table compares 11-(Piperidin-1-yl)undecan-1-ol with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
11-(Piperidin-1-yl)undecan-1-ol -(CH₂)₂-(piperidin-1-yl) C₁₆H₃₃NO 255.45 Not reported Antimicrobial agents , Drug intermediates
11-(9-Carbazolyl)-1-undecanol (2a) 9H-carbazolyl C₂₃H₃₁NO 337.50 76.4–76.6 Monolayer films, OLEDs
11-(Benzotriazol-1-yl)undecan-1-ol (2b) 1H-benzotriazolyl C₁₇H₂₅N₃O 293.40 57.7–57.9 Surface functionalization
11-(4-Pentyl-triazol-1-yl)undecan-1-ol (17) 4-pentyl-1H-1,2,3-triazolyl C₁₈H₃₅N₃O 309.49 Not reported Antiparasitic agents
11-(Methylamino)undecan-1-ol -(CH₂)₁₁-NHCH₃ C₁₂H₂₇NO 201.35 Not reported Unspecified (potential drug intermediate)
Key Observations:
  • Piperidine vs. Aromatic Substituents : The piperidine group introduces basicity and conformational flexibility, which may enhance membrane permeability in drug delivery compared to rigid aromatic systems like carbazole or benzotriazole .
  • Melting Points: Aromatic substituents (e.g., carbazole in 2a) increase melting points due to π-π stacking, whereas flexible alkyl chains (e.g., methylamino in ) or triazoles (e.g., compound 17 ) result in lower or unrecorded melting points.
  • Synthetic Methods : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition for compound 17 ) offers regioselectivity advantages over traditional nucleophilic substitutions used for carbazole/benzotriazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.